molecular formula C12H9ClIN B8326262 4'-Chloro-3-iodobiphenyl-4-ylamine

4'-Chloro-3-iodobiphenyl-4-ylamine

Cat. No. B8326262
M. Wt: 329.56 g/mol
InChI Key: OOJGSDWDMSTIEI-UHFFFAOYSA-N
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Patent
US08680012B2

Procedure details

To a solution of 4′-chlorobiphenyl-4-ylamine (2.03 g, 0.01 mmol) in a mixed solvent system of methanol (10 ml) and distilled water (40 ml) is added potassium chlorate (0.830 g, 6.77 mmol) and potassium iodide (3.32 g, 0.02 mol). After heating the reaction mixture to 80° C., concentrated hydrochloric acid (0.60 ml) is added, and the mixture is further heated overnight at this temperature. The solution is cooled to room temperature and the crude product is extracted with diethyl ether (×3), followed by washing of the combined organic fractions with 5% aqueous sodium thiosulfate solution and distilled water. The organic phase is dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated in vacuo to give a dark solid, which is triturated with hexanes to afford 4′-chloro-3-iodobiphenyl-4-ylamine (2.94 g) as light brown solid.
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl([O-])(=O)=O.[K+].[I-:20].[K+].Cl>O.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([I:20])[CH:9]=2)=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)N
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.83 g
Type
reactant
Smiles
Cl(=O)(=O)[O-].[K+]
Name
Quantity
3.32 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is further heated overnight at this temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the crude product is extracted with diethyl ether (×3)
WASH
Type
WASH
Details
by washing of the combined organic fractions with 5% aqueous sodium thiosulfate solution
DISTILLATION
Type
DISTILLATION
Details
distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark solid, which
CUSTOM
Type
CUSTOM
Details
is triturated with hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(=C(C=C1)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: CALCULATEDPERCENTYIELD 89208.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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